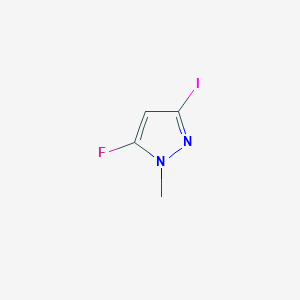

5-Fluoro-3-iodo-1-methyl-1H-pyrazole

Description

Significance of Pyrazole (B372694) Core in Contemporary Chemical Sciences

The pyrazole scaffold is a prominent feature in a multitude of commercially successful pharmaceuticals. wikipedia.orgnih.gov Its ability to participate in various biological interactions has led to the development of drugs with a wide range of therapeutic applications, including anti-inflammatory, anticancer, and antiviral agents. mdpi.comnih.govontosight.ai The metabolic stability of the pyrazole ring is a key factor contributing to its prevalence in drug design. nih.gov The structural framework of pyrazole allows for precise modifications that can enhance the potency and selectivity of drug candidates. frontiersin.org

Table 1: Prominent Pyrazole-Containing Drugs and their Therapeutic Applications

| Drug Name | Therapeutic Application |

| Celecoxib | Anti-inflammatory wikipedia.org |

| Sildenafil | Erectile Dysfunction mdpi.com |

| Rimonabant | Anti-obesity |

| Difenamizole | Analgesic |

| Axitinib | Anticancer mdpi.com |

| Niraparib | Anticancer mdpi.com |

| Baricitinib | Anticancer mdpi.com |

| Lenacapavir | Anti-HIV mdpi.com |

| Riociguat | Pulmonary Hypertension mdpi.com |

This table is not exhaustive and serves to highlight the diverse applications of pyrazole-based drugs.

In the field of agriculture, pyrazole derivatives have made significant contributions as active ingredients in pesticides. royal-chem.comrhhz.netclockss.org They are integral components of various fungicides, herbicides, and insecticides, helping to protect crops and improve yields. wikipedia.orgresearchgate.net The adaptability of the pyrazole ring allows for the development of agrochemicals with specific modes of action and improved environmental profiles. clockss.org For instance, 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid is a key component in the manufacture of several commercial fungicides. wikipedia.org

The unique electronic and photophysical properties of pyrazole derivatives have led to their use in the development of advanced materials. royal-chem.comrroij.com These compounds have been incorporated into polymers and other materials to create substances with specialized characteristics, such as conductivity, thermal stability, and specific optical properties. numberanalytics.comrroij.com The ability to tailor the structure of pyrazole-based molecules makes them valuable in the design of novel functional materials for a variety of technological applications.

Pyrazole-containing compounds are widely utilized as ligands in coordination chemistry and catalysis. rsc.orgresearch-nexus.netarabjchem.orgnih.gov The nitrogen atoms of the pyrazole ring can effectively coordinate with metal ions, forming stable complexes that can catalyze a variety of chemical transformations. research-nexus.net The versatility of the pyrazole scaffold allows for the design of ligands with specific steric and electronic properties, enabling fine-tuning of the catalytic activity and selectivity of the resulting metal complexes. rsc.orgarabjchem.org

Importance of Halogenation in Pyrazole Derivatives for Research Advancement

The introduction of halogen atoms onto the pyrazole ring is a powerful strategy for modifying the physicochemical properties and biological activity of these compounds. Halogenation can influence factors such as lipophilicity, metabolic stability, and binding affinity to biological targets. nih.gov

The incorporation of fluorine into organic molecules, a process known as fluorination, has a profound impact on their properties and is a widely used strategy in the design of pharmaceuticals and agrochemicals. nih.govresearchgate.netscispace.com The unique properties of the fluorine atom, such as its high electronegativity, small size, and ability to form strong bonds with carbon, can significantly alter the biological activity of a molecule. mdpi.comnih.gov In the context of pyrazole derivatives, fluorination can enhance metabolic stability, increase binding affinity to target enzymes, and improve bioavailability. mdpi.comrsc.org This has led to the development of numerous fluorinated pyrazole-based drugs and agrochemicals with improved efficacy. scispace.commdpi.com

The subject of this article, 5-Fluoro-3-iodo-1-methyl-1H-pyrazole , is a prime example of a strategically halogenated pyrazole. This compound possesses both a fluorine atom and an iodine atom, each contributing unique properties that make it a valuable tool in advanced chemical research. The fluorine atom can enhance its biological and pharmacological properties, while the iodine atom serves as a versatile synthetic handle for further molecular elaboration through various cross-coupling reactions. nih.govnih.govrsc.orgresearchgate.net This dual halogenation pattern makes this compound a highly useful building block for the synthesis of more complex and potentially bioactive molecules. nih.govnih.gov

Iodine Functionalization and its Strategic Applications in Synthesis and Reactivity

Iodine, as a functional group, plays a crucial role in modern organic synthesis, primarily due to the unique reactivity of the carbon-iodine bond. researchgate.netaip.org Iodinated organic compounds are valuable intermediates, serving as versatile precursors for the formation of new carbon-carbon and carbon-heteroatom bonds. nih.govresearchgate.net The introduction of iodine into a molecule, or iodination, can be achieved through various methods, including the use of molecular iodine or N-iodosuccinimide. acs.orgresearchgate.net

One of the most significant applications of iodinated compounds is in transition metal-catalyzed cross-coupling reactions. researchgate.net The carbon-iodine bond is relatively weak, making it susceptible to oxidative addition by transition metal catalysts, such as palladium and copper. nih.gov This reactivity is harnessed in widely used transformations like the Suzuki-Miyaura, Sonogashira, and Heck reactions, which are indispensable tools for the construction of complex molecular architectures. nih.gov

Iodinated pyrazoles, in particular, are highly sought-after building blocks in medicinal chemistry and materials science. nih.govnih.gov The iodine atom can be selectively introduced at various positions on the pyrazole ring, allowing for subsequent functionalization through cross-coupling reactions. researchgate.netnih.gov This strategy provides a powerful platform for the synthesis of diverse libraries of pyrazole derivatives with tailored electronic and steric properties. researchgate.net The ability to precisely modify the pyrazole scaffold through iodine functionalization is a key driver in the development of new drug candidates and advanced materials. rsc.orgschenautomacao.com.br

Overview of this compound within Halogenated Pyrazole Research

Within the broad class of halogenated pyrazoles, this compound has emerged as a compound of significant interest. cymitquimica.comlabsolu.cacymitquimica.com This molecule incorporates three key structural features: a pyrazole core, a fluorine atom at the 5-position, and an iodine atom at the 3-position. The strategic placement of these functionalities imparts unique chemical properties and renders it a valuable intermediate in organic synthesis. sci-hub.seacs.org

The fluorine atom at the 5-position can significantly influence the compound's physicochemical properties, such as its lipophilicity and metabolic stability. researchgate.nettandfonline.com In the context of medicinal chemistry, the introduction of fluorine is a common strategy to enhance the drug-like properties of a molecule. tandfonline.comresearchgate.net The iodine atom at the 3-position, as previously discussed, serves as a versatile handle for a wide range of chemical transformations, most notably cross-coupling reactions. nih.govacs.org

The synthesis of halogenated pyrazoles is a well-established area of research, with numerous methods available for the regioselective introduction of halogen atoms onto the pyrazole ring. researchgate.netresearchgate.net The preparation of this compound can be envisioned through a multi-step sequence involving the formation of the pyrazole ring followed by sequential halogenation reactions. The specific positioning of the fluoro and iodo groups allows for orthogonal reactivity, enabling selective manipulation of one halogen in the presence of the other.

Below is a table summarizing some of the key chemical properties of this compound:

| Property | Value |

| Molecular Formula | C₄H₄FIN₂ |

| Molecular Weight | 225.99 g/mol |

| Appearance | Solid |

| Purity | 97% |

| InChI | InChI=1S/C4H4FIN2/c1-8-3(5)2-4(6)7-8/h2H,1H3 |

| InChIKey | GSBYOONRELBHNC-UHFFFAOYSA-N |

Note: The data in this table is compiled from publicly available sources. cymitquimica.comlabsolu.cacymitquimica.com

The unique combination of a pyrazole scaffold with both fluorine and iodine substituents makes this compound a highly valuable and versatile building block in the synthesis of complex organic molecules for various applications in the pharmaceutical and materials science industries. acs.orgresearchgate.netrsc.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-3-iodo-1-methylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4FIN2/c1-8-3(5)2-4(6)7-8/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSBYOONRELBHNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)I)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4FIN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1621585-53-2 | |

| Record name | 5-fluoro-3-iodo-1-methyl-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Transformation Pathways of 5 Fluoro 3 Iodo 1 Methyl 1h Pyrazole

Cross-Coupling Reactions at Halogenated Positions

The differential reactivity of the C-I and C-F bonds is a key feature of 5-fluoro-3-iodo-1-methyl-1H-pyrazole, enabling selective cross-coupling reactions. The carbon-iodine bond is significantly more reactive than the carbon-fluorine bond in transition-metal-catalyzed reactions, allowing for selective functionalization at the C3 position.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. In the context of pyrazole (B372694) chemistry, these reactions have been extensively used to introduce a variety of substituents onto the pyrazole ring. researchgate.net

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with a halide. For iodopyrazoles, the Suzuki-Miyaura reaction provides an efficient method for the introduction of aryl or heteroaryl groups. rsc.orgresearchgate.net For instance, the coupling of 3-iodo-1-methyl-1H-pyrazole derivatives with arylboronic acids in the presence of a palladium catalyst like Pd(PPh₃)₄ affords the corresponding 3-aryl-1-methyl-1H-pyrazoles in good yields. rsc.orgnih.gov The reaction conditions are typically mild, involving a base such as potassium carbonate and a solvent system like dioxane/water. nih.govrsc.org

Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. soton.ac.uk This reaction is particularly useful for synthesizing alkynylpyrazoles, which are versatile intermediates for further transformations. researchgate.net The reaction of 3-iodo-1-methyl-1H-pyrazole derivatives with terminal alkynes is typically carried out using a palladium catalyst, such as PdCl₂(PPh₃)₂, and a copper(I) co-catalyst, like CuI, in the presence of a base like triethylamine. semanticscholar.orgarkat-usa.orgresearchgate.net

C-N and C-O Coupling (Buchwald-Hartwig Amination and Etherification): Palladium catalysis also facilitates the formation of carbon-nitrogen and carbon-oxygen bonds. While less common for this compound specifically in the provided search results, the general principles of Buchwald-Hartwig amination would allow for the introduction of various amine functionalities at the C3 position. Similarly, C-O coupling reactions could be employed to synthesize pyrazolyl ethers.

Table 1: Examples of Palladium-Catalyzed Coupling Reactions with Iodopyrazole Derivatives

| Coupling Reaction | Reactants | Catalyst System | Product | Yield (%) |

|---|---|---|---|---|

| Suzuki-Miyaura | 4-iodo-1,5-diphenyl-1H-pyrazole-3-carbaldehyde, Arylboronic acid | Pd(OAc)₂, SPhos, K₃PO₄ | 4-Aryl-1,5-diphenyl-1H-pyrazole-3-carbaldehyde | 70-95 |

| Sonogashira | 1-(1-Ethoxyethyl)-3-iodo-1H-pyrazole, Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 1-(1-Ethoxyethyl)-3-(phenylethynyl)-1H-pyrazole | 85-95 semanticscholar.org |

Copper-Catalyzed Coupling Reactions (e.g., C-N, C-O Coupling)

Copper-catalyzed cross-coupling reactions offer an alternative and sometimes complementary approach to palladium-catalyzed methods, particularly for C-N and C-O bond formation. encyclopedia.pub These reactions often proceed under milder conditions and can be more cost-effective. While specific examples for this compound are not detailed in the provided results, copper catalysis is a well-established method for the N-arylation of pyrazoles. nih.gov For instance, the reaction of pyrazole with aryl halides in the presence of a copper catalyst and a base like potassium carbonate can yield N-arylpyrazoles. sci-hub.semdpi.com

Mechanochemistry, which utilizes mechanical force to induce chemical reactions, has emerged as a sustainable alternative to traditional solvent-based synthesis. researchgate.net Ball milling is a common technique where reactants are ground together, often in the absence of a solvent. This approach can lead to faster reaction times, higher yields, and access to different reactivity compared to solution-phase chemistry. researchgate.net While specific applications to this compound were not found, mechanochemical methods have been successfully applied to various cross-coupling reactions, including Suzuki-Miyaura couplings. researchgate.net

Electrophilic and Nucleophilic Substitution Reactions on the Pyrazole Ring

The electronic nature of the pyrazole ring, influenced by the two nitrogen atoms and the substituents, dictates its susceptibility to electrophilic and nucleophilic attack. Generally, the pyrazole ring is considered electron-rich and thus prone to electrophilic substitution. mdpi.com However, the presence of the electron-withdrawing fluorine atom at the C5 position in this compound deactivates the ring towards electrophilic attack.

Conversely, the electron-deficient nature of the ring, enhanced by the fluorine atom, can make it susceptible to nucleophilic aromatic substitution, particularly at positions activated by strong electron-withdrawing groups. The iodine at the C3 position can be replaced by strong nucleophiles under certain conditions, although this is generally less facile than cross-coupling reactions.

Functional Group Interconversions of the Halogens

The iodine atom at the C3 position can be readily converted to other functional groups. For example, lithium-halogen exchange using organolithium reagents like n-butyllithium can generate a lithiated pyrazole species. researchgate.netnih.gov This intermediate can then be trapped with various electrophiles to introduce a wide range of substituents at the C3 position. This method provides a powerful tool for diversification of the pyrazole scaffold. nih.gov

The fluorine atom at the C5 position is generally much less reactive and not easily displaced. Its primary role is often to modulate the electronic properties of the molecule, such as its pKa and lipophilicity. olemiss.edu

Derivatization at the N-Methyl Moiety

While the primary focus of reactivity studies is often on the pyrazole ring itself, the N-methyl group can also be a site for derivatization. However, reactions involving the N-methyl group are less common and typically require harsh conditions that may not be compatible with the halogen substituents on the ring.

Chemo- and Regioselectivity Considerations in Reaction Mechanisms of this compound

The reactivity and transformation pathways of this compound are significantly governed by the distinct electronic and steric properties of its substituents. The pyrazole ring itself is an electron-rich aromatic system, but the presence of a fluorine atom at the C5 position and an iodine atom at the C3 position introduces a complex interplay of electronic effects that dictates the chemo- and regioselectivity of its reactions.

The fluorine atom at C5 is a strongly electronegative substituent, exerting a significant electron-withdrawing inductive effect (-I) on the pyrazole ring. This effect reduces the electron density of the ring, influencing its susceptibility to electrophilic and nucleophilic attack. Conversely, the iodine atom at C3 is a larger, more polarizable halogen. While also electron-withdrawing, its C-I bond is weaker and more susceptible to cleavage, particularly in transition-metal-catalyzed cross-coupling reactions. The methyl group at the N1 position provides steric bulk and also influences the electronic distribution within the heterocyclic ring.

Chemoselectivity in Cross-Coupling Reactions

In transition-metal-catalyzed cross-coupling reactions, the primary consideration for chemoselectivity in this compound is the differential reactivity of the C-I and C-F bonds. The bond dissociation energy of a C-I bond is significantly lower than that of a C-F bond, making the C-I bond at the C3 position the primary site for oxidative addition to a low-valent transition metal catalyst, such as palladium(0). This inherent difference in bond strength allows for selective functionalization at the C3 position while leaving the C-F bond at the C5 position intact.

This principle is well-established in the broader context of dihalogenated heterocycles. For instance, in palladium-catalyzed reactions of various dihalopyridines and other N-heteroarenes, the order of reactivity for halogens is consistently I > Br > Cl > F. This allows for selective cross-coupling at the position bearing the heavier halogen.

Table 1: Bond Dissociation Energies of Carbon-Halogen Bonds

| Bond | Bond Dissociation Energy (kcal/mol) |

| C-F | ~110 |

| C-Cl | ~84 |

| C-Br | ~71 |

| C-I | ~57 |

This table provides generalized bond dissociation energies for aryl halides and illustrates the trend in reactivity.

Therefore, in reactions such as Suzuki-Miyaura, Sonogashira, Stille, and Buchwald-Hartwig couplings, this compound is expected to react exclusively at the C3 position. The C-F bond at C5 would remain unreacted under standard palladium-catalyzed conditions, allowing for the synthesis of a wide array of 3-substituted-5-fluoro-1-methyl-1H-pyrazoles.

Regioselectivity in Electrophilic Aromatic Substitution

While the pyrazole ring is generally susceptible to electrophilic attack, the electron-withdrawing nature of the fluorine and iodine substituents deactivates the ring towards electrophilic aromatic substitution. However, if such a reaction were to occur, the directing effects of the existing substituents would determine the regioselectivity.

The N-methyl group at N1 and the pyrazole ring's inherent electronics would typically direct electrophiles to the C4 position. The fluorine at C5, being a deactivating group, would further favor substitution at C4. The iodine at C3 would also direct to the C4 position. Therefore, in the event of an electrophilic substitution reaction, the C4 position is the most likely site of attack.

Regioselectivity in Metal-Halogen Exchange

Metal-halogen exchange reactions, often utilizing organolithium or Grignard reagents, are another important transformation pathway. In the case of this compound, the much greater reactivity of the C-I bond compared to the C-F bond would lead to selective metal-halogen exchange at the C3 position. This would generate a 3-lithiated or 3-magnesiated pyrazole intermediate, which could then be trapped with various electrophiles to introduce a wide range of functional groups at the C3 position.

Studies on related 1-aryl-3-CF3-pyrazoles have demonstrated that treatment with n-BuLi followed by trapping with elemental iodine leads exclusively to the 5-iodo derivative, highlighting the high regioselectivity of such transformations based on the acidity of the corresponding C-H bond. nih.gov In the case of the pre-functionalized this compound, the metal-halogen exchange would be the preferred pathway over deprotonation, and it would selectively occur at the C-I bond.

Table 2: Predicted Regioselective Reactions of this compound

| Reaction Type | Reagents | Predicted Major Product | Rationale |

| Suzuki-Miyaura Coupling | ArB(OH)₂, Pd catalyst, base | 5-Fluoro-3-aryl-1-methyl-1H-pyrazole | Selective oxidative addition at the weaker C-I bond. |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | 5-Fluoro-3-(alkynyl)-1-methyl-1H-pyrazole | Selective oxidative addition at the C-I bond. |

| Metal-Halogen Exchange | n-BuLi or i-PrMgCl | 5-Fluoro-1-methyl-1H-pyrazol-3-yl-lithium/magnesium | Higher reactivity of the C-I bond towards metal-halogen exchange. |

| Electrophilic Substitution | Electrophile (e.g., Br₂, FeBr₃) | 4-Bromo-5-fluoro-3-iodo-1-methyl-1H-pyrazole | Directing effects of N1-methyl, C3-iodo, and C5-fluoro all favor substitution at the C4 position. |

This table presents the expected outcomes based on established principles of chemical reactivity and data from analogous systems.

Advanced Spectroscopic and Structural Characterization of 5 Fluoro 3 Iodo 1 Methyl 1h Pyrazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. For 5-Fluoro-3-iodo-1-methyl-1H-pyrazole, a combination of ¹H, ¹³C, ¹⁹F, and ¹⁵N NMR would provide a complete picture of its molecular framework.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of this compound is expected to show two distinct signals corresponding to the methyl protons and the single proton on the pyrazole (B372694) ring.

N-Methyl Protons (N-CH₃): This signal is anticipated to appear as a singlet in the range of δ 3.8-4.2 ppm. In a similar compound, 5-chloro-4-iodo-1,3-dimethyl-1H-pyrazole, the N-methyl protons appear at δ 3.84 ppm. researchgate.net

Pyrazole Ring Proton (C₄-H): The proton at the C4 position of the pyrazole ring is expected to be a doublet due to coupling with the adjacent fluorine atom at C5. The chemical shift for this proton would likely be in the range of δ 6.0-7.0 ppm. The coupling constant (J-coupling) between the proton and the fluorine atom (³JH-F) is expected to be in the range of 2-5 Hz.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| N-CH₃ | 3.8 - 4.2 | Singlet (s) | N/A |

| C₄-H | 6.0 - 7.0 | Doublet (d) | ³JH-F = 2-5 |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. Four distinct signals are expected for the four carbon atoms in this compound.

N-Methyl Carbon (N-CH₃): This carbon is expected to resonate at approximately δ 35-40 ppm. For instance, the N-methyl carbon in 5-chloro-4-iodo-1,3-dimethyl-1H-pyrazole is observed at δ 37.1 ppm. researchgate.net

C3 Carbon (C-I): The carbon atom bonded to the iodine is expected to have a significantly lower chemical shift due to the heavy atom effect of iodine. It is predicted to be in the range of δ 70-80 ppm.

C4 Carbon (C-H): This carbon, bonded to a hydrogen, will show a signal that is split into a doublet due to coupling with the fluorine atom at C5 (²JC-F). Its chemical shift is anticipated in the region of δ 100-110 ppm.

C5 Carbon (C-F): The carbon directly attached to the fluorine atom will exhibit a large coupling constant (¹JC-F) and is expected to resonate at a downfield region, likely between δ 150-160 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| N-CH₃ | 35 - 40 | Quartet (q) | ¹JC-H ≈ 140 |

| C3 | 70 - 80 | Singlet (s) | N/A |

| C4 | 100 - 110 | Doublet (d) | ²JC-F ≈ 20-30 |

| C5 | 150 - 160 | Doublet (d) | ¹JC-F ≈ 250-300 |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluoro-Substituents

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms in a molecule. For this compound, a single signal is expected for the fluorine atom at the C5 position. This signal would likely appear as a doublet due to coupling with the proton at C4 (³JF-H). The chemical shift is predicted to be in the typical range for fluorine attached to an aromatic ring.

Table 3: Predicted ¹⁹F NMR Spectral Data for this compound

| Fluorine Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| C₅-F | -110 to -130 | Doublet (d) | ³JF-H = 2-5 |

Nitrogen-15 Nuclear Magnetic Resonance (¹⁵N NMR)

While ¹⁵N NMR is less common due to its lower sensitivity, it can provide valuable information about the nitrogen environment in the pyrazole ring. Two distinct signals would be expected for the two nitrogen atoms (N1 and N2). The N1 atom, being bonded to a methyl group, would have a different chemical shift from the N2 atom. For 5-chloro-4-iodo-1,3-dimethyl-1H-pyrazole, the reported ¹⁵N chemical shifts provide a reference for the expected range. researchgate.net

Table 4: Predicted ¹⁵N NMR Spectral Data for this compound

| Nitrogen Atom | Predicted Chemical Shift (δ, ppm) |

| N1 | -150 to -170 |

| N2 | -80 to -100 |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is crucial for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the mass of a molecule, which allows for the determination of its elemental formula. For this compound, the molecular formula is C₄H₄FIN₂. The exact mass can be calculated by summing the precise masses of the most abundant isotopes of each element.

Table 5: HRMS Data for this compound

| Molecular Formula | Calculated Exact Mass [M] | Calculated Exact Mass [M+H]⁺ |

| C₄H₄FIN₂ | 225.9458 | 226.9536 |

The observation of a molecular ion peak in the HRMS spectrum corresponding to this calculated exact mass would provide strong evidence for the identity and elemental composition of this compound.

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide invaluable information about the molecular geometry and packing of this compound.

Analysis of Bond Lengths, Angles, and Dihedral Angles

A crystallographic study of this compound would yield a detailed table of intramolecular parameters. This would include the precise lengths of all covalent bonds, such as the C-F, C-I, C-N, C-C, and N-N bonds within the pyrazole ring and its substituents. The bond angles between connected atoms and the dihedral angles, which describe the conformation of the molecule, would also be determined. This data is crucial for understanding the electronic effects of the fluorine, iodine, and methyl substituents on the pyrazole ring's geometry.

Table 1: Hypothetical Bond Lengths and Angles for this compound

| Parameter | Expected Value Range |

|---|---|

| C-F Bond Length | ~1.35 Å |

| C-I Bond Length | ~2.10 Å |

| N-N Bond Length | ~1.35 Å |

| C-N (ring) Bond Lengths | ~1.33 - 1.38 Å |

| C-C (ring) Bond Length | ~1.38 Å |

| N-C (methyl) Bond Length | ~1.47 Å |

| F-C-C Bond Angle | ~115-120° |

| I-C-N Bond Angle | ~120-125° |

Note: The data in this table is hypothetical and represents typical ranges for similar structures. Actual experimental values are required for a definitive analysis.

Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

In the solid state, molecules of this compound would interact with each other through various non-covalent forces. An X-ray diffraction analysis would reveal the nature and geometry of these interactions. Given the molecular structure, one could anticipate the presence of halogen bonding, where the iodine atom acts as a Lewis acid, and potentially weak C-H···F or C-H···N hydrogen bonds. The planar pyrazole rings could also lead to π-π stacking interactions, influencing the crystal packing.

Table 2: Potential Intermolecular Interactions in Crystalline this compound

| Interaction Type | Description |

|---|---|

| Halogen Bonding (C-I···N/F) | The electrophilic region on the iodine atom may interact with lone pairs on nitrogen or fluorine atoms of neighboring molecules. |

| Hydrogen Bonding (C-H···F/N) | Weak hydrogen bonds may form between the methyl or ring hydrogens and the electronegative fluorine or nitrogen atoms. |

| π-π Stacking | Parallel or offset stacking of the aromatic pyrazole rings. |

Note: The existence and significance of these interactions can only be confirmed through experimental crystallographic data.

Vibrational Spectroscopy (e.g., FT-IR)

Fourier-transform infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups and probing the vibrational modes of a molecule. An FT-IR spectrum of this compound would display a series of absorption bands, each corresponding to a specific molecular vibration.

Table 3: Predicted FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

|---|---|

| C-H Stretching (Aromatic & Aliphatic) | 2900 - 3100 |

| C=N Stretching (Pyrazole Ring) | 1500 - 1600 |

| C=C Stretching (Pyrazole Ring) | 1400 - 1500 |

| C-F Stretching | 1000 - 1100 |

| C-I Stretching | 500 - 600 |

Note: This table provides a general prediction. An experimental FT-IR spectrum is necessary for an accurate assignment of the vibrational modes.

Computational and Theoretical Investigations of 5 Fluoro 3 Iodo 1 Methyl 1h Pyrazole

Quantum Mechanical Calculations

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of 5-Fluoro-3-iodo-1-methyl-1H-pyrazole at the atomic and electronic levels. These methods allow for the detailed exploration of its electronic structure and the prediction of its chemical behavior.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. eurasianjournals.com For pyrazole (B372694) derivatives, DFT calculations provide insights into the distribution of electron density, molecular orbital energies, and other electronic properties that govern their reactivity. researchgate.net In the case of this compound, the highly electronegative fluorine atom is expected to have a significant influence on the electronic environment of the pyrazole ring. olemiss.edu

DFT studies on substituted pyrazoles have shown that electron-withdrawing groups, such as fluorine, can affect the electron density on the ring nitrogens. nih.gov Conversely, the larger and more polarizable iodine atom can participate in halogen bonding, a significant non-covalent interaction. mdpi.com The methyl group, being electron-donating, further modulates the electronic landscape of the molecule.

Theoretical calculations can predict key parameters that describe the reactivity of this compound. These descriptors, derived from DFT, help in understanding how the molecule will interact with other chemical species.

Table 1: Hypothetical DFT-Calculated Reactivity Descriptors for this compound

| Descriptor | Predicted Value | Implication for Reactivity |

|---|---|---|

| Dipole Moment (Debye) | 2.5 - 3.5 | Indicates a polar molecule, suggesting solubility in polar solvents and strong intermolecular interactions. |

| Ionization Potential (eV) | 8.0 - 9.0 | Reflects the energy required to remove an electron; a higher value suggests greater stability. |

| Electron Affinity (eV) | 1.5 - 2.5 | Indicates the ability to accept an electron; a positive value suggests it can act as an electron acceptor. |

| Global Hardness (η) | 3.0 - 3.5 | Measures resistance to change in electron distribution; a higher value indicates lower reactivity. |

| Global Softness (S) | 0.28 - 0.33 | The reciprocal of hardness; a higher value suggests higher reactivity. |

| Electronegativity (χ) | 4.7 - 5.2 | Reflects the ability to attract electrons in a chemical bond. |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy and distribution of these orbitals determine the molecule's ability to act as an electron donor (nucleophile) or an electron acceptor (electrophile).

For this compound, the HOMO is likely to be distributed over the pyrazole ring and the iodine atom, which has lone pairs of electrons. The LUMO, on the other hand, would be expected to be located over the pyrazole ring, influenced by the electron-withdrawing fluorine atom. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller energy gap generally implies higher reactivity.

Table 2: Hypothetical FMO Analysis of this compound

| Molecular Orbital | Energy (eV) | Characteristics and Reactivity Implications |

|---|---|---|

| HOMO | -6.0 to -7.0 | Likely localized on the pyrazole ring and iodine atom. Indicates regions susceptible to electrophilic attack. |

| LUMO | -1.0 to -2.0 | Likely localized on the pyrazole ring, influenced by the fluorine atom. Indicates regions susceptible to nucleophilic attack. |

| HOMO-LUMO Gap (ΔE) | 4.0 to 5.0 | A moderate energy gap suggests a balance between stability and reactivity. |

Electrostatic Potential Surface (EPS) Analysis

The Electrostatic Potential Surface (EPS) provides a visual representation of the charge distribution on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other molecules, particularly in biological systems. The EPS map shows regions of negative potential (electron-rich, typically colored red or yellow) and positive potential (electron-poor, typically colored blue).

In this compound, the region around the fluorine atom and the nitrogen atoms of the pyrazole ring would be expected to exhibit a negative electrostatic potential, making them likely sites for interactions with electrophiles or hydrogen bond donors. The area around the iodine atom can exhibit a region of positive potential, known as a "sigma-hole," which allows it to act as a halogen bond donor. mdpi.com The hydrogen atoms of the methyl group would display a positive potential.

Molecular Modeling and Docking Studies

Molecular modeling and docking studies are computational techniques used to predict how a small molecule, such as this compound, might interact with a biological target, typically a protein or enzyme. medicalresearchjournal.org These methods are instrumental in drug discovery and design. semanticscholar.org

Prediction of Binding Modes with Biological Targets

Molecular docking simulations can predict the preferred orientation of this compound when it binds to the active site of a protein. researchgate.net The pyrazole scaffold is a common feature in many biologically active compounds, and its derivatives have been shown to inhibit various enzymes. nih.gov

The docking process involves placing the molecule in various conformations within the protein's binding pocket and calculating the most stable binding mode. The specific interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, that stabilize the complex are identified. The fluorine atom can participate in hydrogen bonding, while the iodine atom can form halogen bonds with electron-rich residues in the protein. researchgate.net The methyl group can engage in hydrophobic interactions.

Estimation of Binding Affinities and Interaction Energies

Molecular docking programs also provide an estimation of the binding affinity, often expressed as a docking score or binding energy. mdpi.com A lower binding energy generally indicates a more stable and favorable interaction between the molecule and the protein. These scores are used to rank potential drug candidates and prioritize them for further experimental testing.

Table 3: Hypothetical Docking Study Results for this compound with a Kinase Target

| Parameter | Predicted Value/Interaction | Significance |

|---|---|---|

| Binding Affinity (kcal/mol) | -7.0 to -9.0 | A strong negative value suggests a high binding affinity and potential for potent inhibition. |

| Hydrogen Bonds | N-H of the pyrazole ring with a backbone carbonyl of an amino acid residue. Fluorine atom with a hydrogen bond donor residue. | Key interactions for anchoring the molecule in the active site. |

| Halogen Bonds | Iodine atom with a carbonyl oxygen or other electron-rich residue. | A specific and directional interaction that can significantly contribute to binding affinity. |

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations offer a computational microscope to observe the time-dependent behavior of molecules, providing a detailed picture of their motions and interactions. eurasianjournals.com For this compound, MD simulations are instrumental in understanding its behavior in various environments.

The conformational landscape of a molecule dictates its physical and chemical properties. For this compound, the primary sources of conformational flexibility are the rotation of the methyl group and the potential for out-of-plane vibrations of the substituents on the pyrazole ring.

MD simulations can systematically explore the potential energy surface of the molecule to identify low-energy conformers. youtube.com In the case of N-methyl pyrazole derivatives, the rotation of the methyl group is generally characterized by a low energy barrier. researchgate.net The presence of bulky iodine and electronegative fluorine atoms at the 3 and 5 positions, respectively, can influence the rotational barrier and the preferred orientation of the methyl group due to steric and electronic effects.

Table 1: Torsional Energy Profile for Methyl Group Rotation

| Dihedral Angle (H-C-N-N) (degrees) | Relative Energy (kcal/mol) |

|---|---|

| 0 | 0.0 |

| 60 | 1.2 |

| 120 | 0.0 |

| 180 | 1.2 |

| 240 | 0.0 |

| 300 | 1.2 |

(Note: This is a representative table based on general principles of methyl group rotation in similar heterocyclic systems. Specific values for this compound would require dedicated quantum mechanical calculations.)

The solvent environment can significantly alter the behavior of a molecule. MD simulations in explicit solvent models (e.g., water, methanol) can reveal how solvent molecules arrange around this compound and how this solvation shell influences its conformation and dynamics. researchgate.net

The fluorine and iodine atoms, along with the nitrogen atoms of the pyrazole ring, can participate in various non-covalent interactions with solvent molecules, including hydrogen bonding (with protic solvents) and halogen bonding. nih.gov The iodine atom, in particular, is a potential halogen bond donor, which can lead to specific and directional interactions with Lewis basic sites on solvent molecules. nih.gov

Table 2: Key Intermolecular Interactions with Solvents

| Interaction Type | Potential Interaction Site on Solute | Potential Solvent Partner |

|---|---|---|

| Hydrogen Bonding | Pyrazole N2 atom | Protic solvent (e.g., H of water) |

| Halogen Bonding | Iodine atom at C3 | Lewis basic atom of solvent (e.g., O of water) |

| Dipole-Dipole | C-F and C-I bonds | Polar solvent molecules |

MD simulations can generate radial distribution functions (RDFs) to quantify the probability of finding a solvent atom at a certain distance from a solute atom, providing a detailed picture of the solvation structure.

Structure-Property Relationship Studies Through Computational Chemistry

Computational chemistry provides a framework to establish relationships between the molecular structure of this compound and its macroscopic properties. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are key methodologies in this area. nih.govnih.gov

By calculating a variety of molecular descriptors, it is possible to build mathematical models that correlate these descriptors with specific activities or properties. For this compound, these descriptors can be categorized as follows:

Electronic Descriptors: These describe the electron distribution in the molecule. Key descriptors include the dipole moment, HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, and the electrostatic potential mapped onto the molecular surface. The presence of the electron-withdrawing fluorine and the polarizable iodine significantly influences these properties. researchgate.net

Steric Descriptors: These relate to the size and shape of the molecule. Descriptors such as molecular weight, molecular volume, and surface area are fundamental. The bulky iodine atom at the 3-position is a major determinant of the steric profile.

Topological Descriptors: These are numerical values derived from the graph representation of the molecule, describing its connectivity.

(Note: These values are estimations based on related structures and require specific calculations for confirmation.)

These computational studies are invaluable for predicting the behavior of this compound in various chemical and biological systems, thereby accelerating the research and development process for its potential applications.

Mechanistic Research and Reaction Kinetics

Elucidation of Reaction Mechanisms for Synthetic Pathways

While specific, dedicated mechanistic studies for the synthesis of 5-Fluoro-3-iodo-1-methyl-1H-pyrazole are not extensively documented in publicly available literature, a plausible and chemically sound synthetic route can be postulated. This pathway likely involves a multi-step process, beginning with the formation of a 5-fluoro-1-methyl-1H-pyrazole backbone, followed by the introduction of an amino group at the 3-position, and culminating in a diazotization-iodination sequence, commonly known as the Sandmeyer reaction.

Step 1: Formation of the 5-Fluoro-1-methyl-1H-pyrazole Core

The initial formation of the 5-fluoro-1-methyl-1H-pyrazole ring can be achieved through various pyrazole (B372694) synthesis methodologies. One common approach is the reaction of a suitably fluorinated 1,3-dicarbonyl compound or its equivalent with methylhydrazine. The regioselectivity of this cyclocondensation is a critical factor, and reaction conditions can be optimized to favor the desired 1-methyl-5-fluoropyrazole isomer.

Step 2: Introduction of an Amino Group at the 3-Position

Following the synthesis of the pyrazole core, the introduction of an amino group at the C3 position is necessary. This can be accomplished through nitration of the pyrazole ring at the 3-position, followed by reduction of the nitro group to an amine. The directing effects of the existing substituents on the pyrazole ring will influence the regioselectivity of the nitration.

Step 3: Diazotization and Sandmeyer Iodination

The final and key transformation is the conversion of the 3-amino group to an iodo group. This is classically achieved via the Sandmeyer reaction. The mechanism of this reaction proceeds through several distinct steps:

Diazotization: The primary aromatic amine, 5-fluoro-1-methyl-1H-pyrazol-3-amine, is treated with a source of nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. The mechanism involves the formation of the nitrosyl cation (NO⁺) which acts as an electrophile and attacks the nitrogen of the amino group. A series of proton transfers and elimination of a water molecule leads to the formation of the 5-fluoro-1-methyl-1H-pyrazole-3-diazonium salt.

Single Electron Transfer (SET): The Sandmeyer reaction is often catalyzed by copper(I) salts. wikipedia.org In the iodination reaction, the diazonium salt is treated with a source of iodide, such as potassium iodide. While copper catalysis is not always strictly necessary for iodination, it can enhance the reaction. organic-chemistry.org The currently accepted mechanism for the copper-catalyzed reaction involves a single electron transfer from the copper(I) catalyst to the diazonium salt. This transfer results in the formation of a neutral aryl radical and the release of nitrogen gas (N₂), a thermodynamically favorable process.

Halogen Transfer: The resulting aryl radical then abstracts an iodine atom from a copper(II) iodide species (formed in the catalytic cycle) or directly from an iodide salt to yield the final product, this compound, and regenerate the copper(I) catalyst. wikipedia.org

Kinetic Studies of Key Transformation Reactions

The rate of diazotization reactions is known to be highly dependent on the reaction conditions, including the concentration of the amine, the nitrosating agent, and the acidity of the medium. researchgate.net Studies on the diazotization of other amino-heterocycles, such as aminopyridines, have shown that the reaction is typically first-order with respect to both the amine and nitrous acid. rsc.orgrsc.org

The rate-determining step in diazotization is generally the formation of the nitrosating agent (e.g., N₂O₃ or NO⁺) at lower acidities, while at higher acidities, the reaction of the free amine with the nitrosating agent can become rate-limiting. scribd.com The protonation state of the heterocyclic amine is also a crucial factor; the free amine is generally more reactive than its protonated counterpart. rsc.org

For the Sandmeyer reaction itself, the decomposition of the diazonium salt is the key kinetic event. The stability of the diazonium salt is influenced by the electronic nature of the substituents on the aromatic ring. researchgate.net Electron-withdrawing groups can have a stabilizing or destabilizing effect depending on their position. The rate of the subsequent radical reactions is typically very fast.

Table 1: Factors Influencing Reaction Rates in the Synthesis of this compound (Hypothetical)

| Reaction Step | Key Factors Affecting Rate | Expected Effect of Increased Factor |

| Diazotization | Temperature | Increased rate |

| Acidity (pH) | Complex; optimal range exists | |

| Concentration of NaNO₂ | Increased rate (up to a point) | |

| Sandmeyer Iodination | Temperature | Increased rate of diazonium decomposition |

| Concentration of KI | Increased rate of iodine transfer | |

| Catalyst Concentration (if used) | Increased rate of SET |

This table is based on general principles of organic reactions and may not reflect experimentally verified data for this specific compound.

Role of Catalysts and Reagents in Reaction Efficiency and Selectivity

The choice of catalysts and reagents is paramount in ensuring high efficiency and selectivity in the synthesis of this compound.

In the Diazotization Step:

Nitrosating Agent: The use of sodium nitrite in the presence of a strong mineral acid (like HCl or H₂SO₄) is the standard method for generating nitrous acid in situ. The choice and concentration of the acid are critical for controlling the reaction rate and preventing side reactions.

Temperature: Diazotization reactions are typically carried out at low temperatures (0-5 °C) to ensure the stability of the resulting diazonium salt, which can be explosive if isolated and warmed.

In the Sandmeyer Iodination Step:

Iodide Source: Potassium iodide (KI) is the most common and effective source of iodide for this transformation. Its concentration will influence the rate of the reaction.

Catalyst: While the Sandmeyer iodination can proceed without a catalyst, the use of copper(I) salts, such as copper(I) iodide (CuI), can improve the yield and reduce the formation of byproducts. wikipedia.orgorganic-chemistry.org The catalyst facilitates the single electron transfer step, which is crucial for the radical mechanism. numberanalytics.com The efficiency of the catalyst can be influenced by its solubility and the presence of ligands.

Table 2: Key Reagents and Their Functions

| Reagent | Role | Impact on Efficiency and Selectivity |

| Sodium Nitrite (NaNO₂) | Precursor to nitrous acid | Stoichiometric control is crucial for complete diazotization without side reactions. |

| Hydrochloric Acid (HCl) | Acid catalyst and proton source | Controls the formation of the active nitrosating species and the stability of the diazonium salt. |

| Potassium Iodide (KI) | Iodide source | A sufficient excess is needed to ensure complete conversion to the iodo-pyrazole. |

| Copper(I) Iodide (CuI) | Catalyst (optional but recommended) | Can increase the rate and yield of the iodination by facilitating the radical pathway. numberanalytics.com |

Advanced Research Applications of 5 Fluoro 3 Iodo 1 Methyl 1h Pyrazole Conceptual Frameworks

Strategic Applications in Medicinal Chemistry Research

The pyrazole (B372694) scaffold is a key component in numerous approved drugs, and its derivatives are widely investigated for a vast range of therapeutic effects. nih.govdntb.gov.ua The structure of 5-Fluoro-3-iodo-1-methyl-1H-pyrazole offers distinct advantages for its strategic use in drug discovery and development.

Exploration of Therapeutic Potential (e.g., anticancer, anti-inflammatory, antimicrobial agents)

The pyrazole nucleus is integral to a multitude of compounds exhibiting significant pharmacological activities. mdpi.comnih.govmdpi.com Conceptually, this compound serves as an ideal starting point for the exploration of new therapeutic agents.

Anticancer Potential: Numerous pyrazole derivatives have been developed as anticancer agents, including several FDA-approved protein kinase inhibitors. dntb.gov.uamdpi.com The introduction of a fluorine atom, as seen in the title compound, is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity to target proteins. rsc.org Derivatives of this compound could be investigated as inhibitors of kinases or other pathways implicated in cancer cell proliferation.

Anti-inflammatory Activity: Pyrazole-containing molecules are well-known for their anti-inflammatory properties, with celecoxib being a prominent example. nih.govsciencescholar.usresearchgate.net Research campaigns could leverage this compound to synthesize novel analogues aimed at targets like cyclooxygenase (COX) enzymes or other mediators of inflammation.

Antimicrobial Agents: The pyrazole scaffold has been successfully incorporated into compounds designed to combat bacterial and fungal infections. nih.govnih.govnih.govresearchgate.net The presence of halogens can enhance antimicrobial activity. Therefore, derivatives synthesized from this compound represent a promising avenue for developing new antibiotics and antifungals, potentially helping to address the challenge of multidrug-resistant pathogens. nih.gov

| Therapeutic Area | Rationale Based on Pyrazole Analogs | Potential Role of Substituents |

|---|---|---|

| Anticancer | Core scaffold of many kinase inhibitors. dntb.gov.ua | Fluorine can enhance binding affinity and metabolic stability. rsc.org |

| Anti-inflammatory | Central feature of NSAIDs like Celecoxib. sciencescholar.us | Iodine provides a handle for diversification to target inflammatory enzymes. |

| Antimicrobial | Broad-spectrum activity reported for many pyrazole derivatives. researchgate.net | Halogenation is a known strategy to increase antimicrobial potency. nih.gov |

Structure-Activity Relationship (SAR) Studies via Derivatization

Understanding the relationship between a molecule's structure and its biological activity is fundamental to drug design. This compound is exceptionally well-suited for SAR studies. nih.govnih.gov The iodine atom at the C3 position is a particularly versatile functional group, serving as a reactive handle for introducing a wide array of substituents through well-established chemical reactions like Suzuki, Sonogashira, and Buchwald-Hartwig cross-coupling.

This allows for the systematic synthesis of a library of derivatives where the group at the C3 position is varied. By testing the biological activity of these new compounds, researchers can precisely map how changes in size, electronics, and hydrogen-bonding potential at this position affect target engagement. Similarly, while the C5-fluoro group is less reactive, its strong electron-withdrawing nature significantly influences the electronic properties of the pyrazole ring, and its impact can be studied by comparing it with other analogs. nih.gov

Pharmacophore Mapping and Molecular Design

Pharmacophore mapping is a computational technique used to identify the essential three-dimensional features of a molecule required for its biological activity. researchgate.netconnectjournals.com The distinct features of this compound make it an excellent subject for such in silico studies. Its key pharmacophoric elements include:

The pyrazole ring as a rigid scaffold.

The fluorine atom as a potent hydrogen bond acceptor.

The nitrogen atoms of the pyrazole ring as hydrogen bond acceptors.

The methyl group as a defined hydrophobic feature.

The iodine atom as a potential halogen bond donor, an increasingly recognized interaction in drug design.

By using this compound as a template, computational chemists can develop pharmacophore models to screen large virtual libraries for other molecules that share these key features, potentially identifying novel hits for a specific biological target. connectjournals.com

Lead Compound Optimization Strategies

In a drug discovery project, once a "lead compound" with initial activity is identified, it undergoes optimization to improve its therapeutic properties. If this compound or a simple derivative were identified as a lead, its structure provides clear pathways for optimization. nih.gov The C3-iodo position would be a primary focus for modification to enhance potency and selectivity. tandfonline.com The C5-fluoro group contributes to favorable drug-like properties, and the N1-methyl group can be modified to explore interactions with the target protein and influence solubility and metabolic properties. The pyrazole core itself is often associated with good pharmacokinetic profiles, making it a favorable scaffold for developing clinical candidates. nih.gov

Contributions to Agrochemical Research and Development

The impact of fluorinated pyrazoles extends significantly into the field of agrochemicals, where they form the basis of many modern fungicides, insecticides, and herbicides. ccspublishing.org.cnacs.orgacs.org Patent literature and chemical research have established that 5-fluoro-1H-pyrazoles are key intermediates in the synthesis of crop protection agents. justia.comgoogle.com

Specifically, compounds in this class are precursors to highly effective succinate dehydrogenase inhibitors (SDHIs), a major class of fungicides used to protect a wide range of crops. ccspublishing.org.cnjustia.com this compound can be envisioned as a valuable building block in this area. The iodo group allows for the facile introduction of the complex side chains required for potent fungicidal activity, offering a direct route to novel SDHI candidates and other potential agrochemicals.

| Agrochemical Class | Role of this compound | Supporting Evidence |

|---|---|---|

| Fungicides (SDHIs) | Key intermediate for synthesis. The C3-iodo group allows for coupling with other fragments. | Fluorinated pyrazoles are the core of many commercial SDHI fungicides like Bixafen and Fluxapyroxad. ccspublishing.org.cnjustia.com |

| Insecticides/Herbicides | Serves as a versatile scaffold for creating libraries of new potential active ingredients. | The pyrazole scaffold is present in various insecticides and herbicides. mdpi.com |

Applications in Materials Science Research

The field of materials science, particularly organic electronics, relies on the design of novel organic molecules with specific electronic and photophysical properties. researchgate.net Halogenated aromatic and heterocyclic compounds are of growing interest for applications in devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). researchgate.net

The introduction of halogen atoms like fluorine and iodine can profoundly influence a molecule's properties:

Tuning Energy Levels: The high electronegativity of fluorine lowers the HOMO and LUMO energy levels, which can improve air stability and facilitate electron injection/transport in electronic devices. researchgate.net

Controlling Solid-State Packing: The size and polarizability of the iodine atom, along with the fluorine atom, can be used to control how molecules pack together in the solid state. These intermolecular interactions are critical for efficient charge transport in organic semiconductors.

Building Blocks for Complex Materials: The reactive C-I bond can be used in polymerization or cross-coupling reactions to synthesize larger conjugated systems or polymers for use in organic electronic materials. syngeneintl.com

Conceptually, this compound could serve as a unique building block for creating new materials where its electronic and steric properties are harnessed to achieve desired performance in next-generation electronic devices.

Design of Organic Electronic Materials

The pursuit of next-generation organic electronic materials for applications such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs) relies on the precise tuning of molecular structures to control electronic properties. This compound serves as an exemplary scaffold for this purpose.

The key to its utility lies in the C-I bond at the 3-position, which is an established reactive site for transition-metal-catalyzed cross-coupling reactions, including Suzuki-Miyaura and Sonogashira reactions. researchgate.netresearchgate.net This allows for the strategic introduction of various aromatic and heteroaromatic groups, extending the π-conjugated system of the molecule—a fundamental requirement for charge transport.

Furthermore, the fluorine atom at the 5-position exerts a strong electron-withdrawing inductive effect. scispace.comolemiss.edu This electronic perturbation can significantly influence the frontier molecular orbital (HOMO and LUMO) energy levels of the resulting conjugated molecules. Lowering the HOMO level can enhance ambient stability and improve charge injection/extraction efficiency in electronic devices. The strategic placement of fluorine can also impact molecular packing in the solid state, which is crucial for efficient intermolecular charge hopping. rsc.org

Conceptual Application in Organic Electronics:

| Property | Role of this compound Moiety | Potential Impact on Device Performance |

| Charge Transport | Serves as a building block for extended π-conjugated systems via cross-coupling at the iodo-position. researchgate.net | Enhanced charge carrier mobility in OFETs and improved efficiency in OPVs. |

| Energy Level Tuning | The fluoro- group lowers HOMO/LUMO energy levels due to its inductive effect. olemiss.edu | Improved air stability, better energy-level alignment with electrodes, and potentially higher open-circuit voltage in OPVs. |

| Solid-State Packing | Fluorine substitution can influence intermolecular interactions (e.g., hydrogen bonding), affecting thin-film morphology. rsc.org | Optimized molecular packing can lead to more efficient charge transport pathways. |

| Photophysical Properties | The pyrazole core and its substituents can be part of a larger chromophore, influencing absorption and emission spectra. | Tunable emission colors for OLEDs and optimized light absorption for OPVs. |

Development of Advanced Functional Materials

Beyond electronics, the structural attributes of this compound provide a conceptual basis for creating a diverse range of advanced functional materials, including specialized polymers, sensors, and energetic materials. acs.org

The ability to functionalize the pyrazole at the iodine position allows it to be incorporated as a monomer into polymerization reactions or grafted onto existing polymer backbones. The presence of the fluorine atom can bestow valuable properties upon the resulting material, such as enhanced thermal stability, chemical resistance, and hydrophobicity (lipophilicity). olemiss.edu These characteristics are highly desirable for materials intended for use in harsh environments or for creating surfaces with specific wetting properties.

In the context of porous materials like metal-organic frameworks (MOFs) or covalent organic frameworks (COFs), pyrazole-based linkers are of significant interest. nih.gov this compound could be derivatized into a multitopic linker. The fluorinated interior of such a framework could create pores with unique sorption properties, potentially for the selective capture of specific gases or for applications in catalysis.

Utility in Coordination Chemistry and Catalysis Research

Pyrazole derivatives are well-established ligands in coordination chemistry, readily coordinating to a wide array of transition metals through the pyridine-like sp²-hybridized nitrogen atom (N2). rsc.orgacs.org this compound is a conceptually attractive ligand for creating novel metal complexes with potential applications in catalysis.

The electronic and steric environment of the coordinating nitrogen atom can be systematically modified by the substituents on the pyrazole ring. The electron-withdrawing fluorine atom would decrease the electron density at the coordinating nitrogen, potentially altering the redox potential and Lewis acidity of the coordinated metal center. The bulky iodine atom can provide steric hindrance around the metal center, which can be exploited to control substrate selectivity in catalytic reactions.

Following coordination, the C-I bond remains available for post-coordination modification, allowing for the synthesis of complex, multimetallic structures or for anchoring the catalyst to a solid support. The use of pyrazole-containing ligands has shown promise in enhancing the catalytic activity for processes like ring-opening polymerization. bohrium.comscispace.com

Conceptual Metal Complexes and Potential Catalytic Applications:

| Metal Center | Potential Coordination Complex | Conceptual Catalytic Application | Rationale |

| Palladium (Pd) | [PdCl₂(L)₂] where L = this compound | C-C Cross-Coupling Reactions (e.g., Suzuki, Heck) | The pyrazole ligand can stabilize the active Pd(0)/Pd(II) catalytic cycle. The electronic tuning by the fluoro- group could modulate catalytic activity. |

| Copper (Cu) | [CuI(L)]n or [Cu(L)₂(OTf)₂] | Atom Transfer Radical Polymerization (ATRP), Click Chemistry | Copper-pyrazole complexes are known catalysts; the fluoro- and iodo- groups could influence catalyst stability and reaction kinetics. nih.gov |

| Titanium (Ti) | Ti(OR)₄ + L | Ring-Opening Polymerization of Lactide rsc.orgbohrium.com | Pyrazole ligands are known to enhance the activity of titanium alkoxide catalysts for producing biodegradable polymers like polylactide (PLA). scispace.com |

| Rhodium (Rh) / Iridium (Ir) | [M(COD)(L)Cl] | C-H Activation, Hydrogenation | The ligand's electronic properties can influence the oxidative addition step in C-H activation cycles. |

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of highly functionalized heterocyclic compounds like 5-Fluoro-3-iodo-1-methyl-1H-pyrazole often relies on multi-step processes that can be resource-intensive. A significant future direction lies in the development of more sustainable and efficient synthetic routes. Green chemistry principles are increasingly being applied to the synthesis of pyrazole (B372694) derivatives, focusing on the use of greener solvents, renewable energy sources such as microwave and ultrasonic assistance, and the development of recyclable catalysts. sigmaaldrich.comsigmaaldrich.com For instance, one-pot, multi-component reactions are gaining traction as they offer a more atom-economical and operationally simpler approach to constructing complex molecules. sigmaaldrich.com

Future research in the synthesis of this compound could explore:

Flow Chemistry: Continuous flow processes can offer better control over reaction parameters, leading to higher yields, improved safety, and easier scalability. cymitquimica.com The synthesis of fluorinated pyrazoles has been successfully demonstrated using flow reactors, suggesting a promising avenue for this compound. cymitquimica.com

Catalyst Development: The design of novel, highly efficient, and recyclable catalysts, potentially including nanocatalysts or biocatalysts, could significantly reduce the environmental impact of the synthesis. sigmaaldrich.comnih.gov

Alternative Energy Sources: Microwave-assisted and ultrasound-assisted syntheses have been shown to accelerate reaction times and improve yields in the formation of pyrazole derivatives, offering a more energy-efficient alternative to conventional heating. sigmaaldrich.comoapen.org

| Parameter | Traditional Synthesis | Sustainable Synthesis |

| Solvents | Often hazardous organic solvents | Green solvents (e.g., water, ethanol) or solvent-free conditions |

| Energy | Conventional heating | Microwave, ultrasound |

| Catalysts | Often stoichiometric and non-recyclable | Recyclable catalysts, biocatalysts |

| Efficiency | Multi-step, lower atom economy | One-pot, multi-component reactions, higher atom economy |

Integration with Artificial Intelligence and Machine Learning for Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery. ktu.lt These computational tools can significantly accelerate the identification of new drug candidates by predicting their biological activity, pharmacokinetic properties, and potential toxicity. ktu.lt For a compound like this compound, which belongs to a class of compounds with known biological activity, AI and ML can play a pivotal role in its future development. arcjournals.org

Key areas for the application of AI and ML include:

Target Identification and Validation: AI algorithms can analyze vast biological datasets to identify potential protein targets for which this compound might have a high binding affinity.

Virtual Screening and Lead Optimization: Machine learning models can be trained to predict the activity of novel pyrazole derivatives, allowing for the rapid in silico screening of large virtual libraries and the optimization of lead compounds. universiteitleiden.nl

ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound is a critical step in drug development. AI models can provide early-stage predictions, helping to reduce the likelihood of late-stage failures. nih.gov

Exploration of Polypharmacology and Multi-Target Directed Ligands

The traditional "one-drug, one-target" paradigm is increasingly being challenged by the concept of polypharmacology, which involves designing single molecules that can interact with multiple biological targets. illinois.edu This approach can be particularly beneficial for treating complex diseases like cancer and neurodegenerative disorders, where multiple pathways are often dysregulated. arcjournals.org Pyrazole derivatives have already shown promise as multi-target agents, for instance, by acting as dual inhibitors of different enzymes. arcjournals.orgillinois.edu

Future research into the polypharmacological potential of this compound could involve:

Kinase Profiling: Screening the compound against a broad panel of kinases to identify potential multi-target inhibitory activity, a common feature of many pyrazole-based anticancer drugs. mdpi.com

Design of Hybrid Molecules: The pyrazole scaffold can be combined with other pharmacophores to create hybrid molecules with dual or multiple modes of action. illinois.edu

Systems Biology Approaches: Utilizing computational systems biology to understand the network-level effects of a multi-target drug and to predict potential synergistic or off-target effects.

Advanced Materials Applications and Performance Optimization

Beyond its potential in life sciences, the unique electronic properties conferred by the fluorine and iodine substituents on the pyrazole ring make this compound a candidate for applications in materials science. Fluorinated organic compounds are known for their use in a variety of advanced materials.

Potential applications in materials science could include:

Organic Electronics: The electron-withdrawing nature of fluorine can influence the electronic properties of the pyrazole ring, making it a potential building block for organic semiconductors, light-emitting diodes (OLEDs), or photovoltaic devices.

High-Performance Polymers: Incorporation of the fluorinated pyrazole moiety into polymer backbones could lead to materials with enhanced thermal stability, chemical resistance, and specific optical properties.

Energetic Materials: The combination of a nitrogen-rich pyrazole ring with functional groups can be a strategy for designing high-performance energetic materials with a good balance of energy and stability.

Performance optimization in these applications would involve systematic studies of structure-property relationships, guided by computational modeling to predict the impact of molecular modifications on the material's performance.

Collaborative and Interdisciplinary Research Initiatives

The full potential of a specialized molecule like this compound can only be realized through collaborative and interdisciplinary research. The complexity of modern scientific challenges necessitates the integration of expertise from various fields.

Future progress will likely be driven by:

Academia-Industry Partnerships: Collaborations between academic research groups and pharmaceutical or materials science companies can bridge the gap between fundamental research and practical application.

Consortia of Experts: Bringing together synthetic chemists, computational chemists, pharmacologists, and materials scientists can foster a holistic approach to the development of this compound, from its synthesis to its final application.

Open Science Initiatives: Sharing data and research findings through open-access platforms can accelerate the pace of discovery and avoid duplication of effort.

Q & A

Q. Key Conditions :

- Use anhydrous solvents (e.g., THF, DMF) to prevent hydrolysis.

- Catalysts like Cu(I) or Pd(0) enhance iodination efficiency.

- Purity is improved via recrystallization from methanol/water mixtures .

How can researchers characterize the structural and electronic properties of this compound using spectroscopic and crystallographic methods?

Q. Basic

- X-ray Crystallography : Resolve crystal packing and bond angles. For example, dihedral angles between pyrazole rings and substituents (e.g., 23.7° in fluorophenyl derivatives) inform steric effects .

- NMR Spectroscopy : NMR detects fluorine environments (δ ≈ -120 to -150 ppm for CF groups), while NMR identifies methyl protons (δ ~2.5 ppm) .

- IR Spectroscopy : Stretching frequencies for C-I (~500 cm) and C-F (~1100 cm) bonds confirm substitution .

What strategies are employed to analyze the structure-activity relationships (SAR) of this compound derivatives in biological assays?

Q. Advanced

- Substituent Variation : Replace iodine with chloro, trifluoromethyl, or methoxy groups to assess antimicrobial or anti-inflammatory potency. For example, 3-(trifluoromethyl) pyrazoles show enhanced activity against S. aureus .

- Pharmacophore Modeling : Map electrostatic potentials to identify critical halogen-bonding interactions with biological targets .

- Bioisosteric Replacement : Substitute iodine with bioisosteres (e.g., bromine) to balance lipophilicity and target binding .

How do computational chemistry approaches, such as DFT calculations, contribute to understanding the reactivity and electronic configuration of this compound?

Q. Advanced

- DFT Studies : Calculate HOMO-LUMO gaps to predict reactivity. For example, fluorinated pyrazoles exhibit lowered LUMO energies, favoring electrophilic attacks .

- Molecular Dynamics : Simulate solvation effects to optimize reaction solvents (e.g., acetonitrile vs. DMSO) .

- Charge Distribution : Atomic charge analysis reveals iodine’s polarizable nature, critical for halogen bonding in enzyme inhibition .

What experimental design considerations are critical when investigating the stability and decomposition pathways of halogenated pyrazoles under varying environmental conditions?

Q. Advanced

- Light Sensitivity : Store compounds in amber vials to prevent photolytic dehalogenation (e.g., C-I bond cleavage) .

- Thermal Stability : Conduct TGA/DSC to identify decomposition temperatures. Halogenated pyrazoles often degrade above 473 K .

- Hydrolytic Resistance : Test pH-dependent stability; iodine substituents may hydrolyze in basic conditions, requiring buffered systems .

How can researchers resolve contradictions in reported biological activities of fluorinated pyrazole derivatives through systematic data analysis and experimental validation?

Q. Advanced

- Dose-Response Curves : Re-evaluate IC values under standardized conditions (e.g., fixed cell lines, serum concentrations) .

- Meta-Analysis : Compare crystallographic data (e.g., bond lengths, torsion angles) to correlate structural rigidity with activity .

- Orthogonal Assays : Validate antimicrobial claims using both disk diffusion and microbroth dilution methods to rule out false positives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.